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Compound of Interest

Compound Name:
2-Formamido-5-methylhex-4-enoic

acid

Cat. No.: B13481886

Get Quote

Executive Summary & Scientific Context
2-Formamido-5-methylhex-4-enoic acid (also known as

-Formyl-dehydroleucine) is a specialized non-proteinogenic amino acid derivative. Structurally,
it represents the

-formylated,

-unsaturated analog of L-leucine.

While standard leucine derivatives are ubiquitous in peptide synthesis, this unsaturated analog

offers unique steric and electronic properties. The double bond at the C4-C5 position restricts

side-chain flexibility (reducing entropic penalty upon binding) and introduces a planar geometry

that can probe the "hydrophobic pocket" depth of leucine-binding enzymes and receptors.

Furthermore,

-formyl peptides are potent chemoattractants for neutrophils; incorporating this unsaturated
residue allows researchers to modulate the stability and potency of these immunological
probes.
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This guide objectively compares 2-Formamido-5-methylhex-4-enoic acid against its

saturated standard (

-Formyl-L-leucine) and its deprotected precursor, providing validated protocols for
characterization and synthesis.

Comparative Technical Profile
The following table contrasts the target compound with its primary alternatives. Note the distinct

physicochemical shifts caused by the formyl protection and unsaturation.

Table 1: Physicochemical Comparison

Feature

Target Product (2-
Formamido-5-
methylhex-4-enoic
acid)

Precursor (2-Amino-
5-methylhex-4-
enoic acid)

Saturated Analog (

-Formyl-L-Leucine)

CAS Number 1343977-77-4 3558-31-4 6113-61-7

Formula

Mol.[1][2] Weight 171.19 g/mol 143.18 g/mol 159.18 g/mol

Hybridization
(Alkene) +

(Amide)

(Alkene) +

(Amine)

(Alkane) +

(Amide)

Solubility
DMSO, Methanol,

Ethanol

Water (Zwitterionic),

Dilute Acid

DMSO, Ethanol,

Water (Low)

Stability
Oxidation sensitive

(Double bond)
Oxidation sensitive Stable

Key Application
Conformational probe,

Chemotaxis analog

Allelochemical

studies, Biosynthesis

Standard peptide

synthesis

Elemental Analysis & Characterization
Accurate elemental analysis (CHN) is the gold standard for validating the purity of this

compound, particularly to ensure complete formylation of the precursor.
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Theoretical Values
For 2-Formamido-5-methylhex-4-enoic acid (

):

Carbon (C): 56.13%

Hydrogen (H): 7.65%

Nitrogen (N): 8.18%

Oxygen (O): 28.04%

Experimental Validation Protocol
To verify the identity of a synthesized batch, follow this self-validating combustion analysis

workflow.

Drying: Dry the sample in a vacuum desiccator over

for 24 hours at room temperature to remove trace solvent (water/acetic acid) which
significantly skews %C and %H.

Combustion: Flash combustion at 1800°C (dynamic flash) in a CHN Analyzer (e.g.,

PerkinElmer 2400 Series II).

Acceptance Criteria:

:

(Target range: 55.73% – 56.53%)

:

(Target range: 7.25% – 8.05%)

:

(Target range: 7.88% – 8.48%)
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Expert Insight: If your Nitrogen value is low (< 7.8%) but Carbon is high, you likely have

incomplete formylation (presence of starting material). If Carbon is low, check for trapped

solvent (e.g., ethyl acetate from extraction).

Synthesis & Isolation Workflow
Since this compound is often "made-to-order," a robust synthesis protocol is essential. The

following method utilizes a mixed anhydride approach to formylate the amine without affecting

the acid-sensitive double bond.

Reagents
Precursor: 2-Amino-5-methylhex-4-enoic acid (1.0 eq)

Formylating Agent: Formic acid (98%, 10 eq) / Acetic anhydride (5 eq)

Solvent: THF (anhydrous)

Step-by-Step Protocol
Activation: In a flame-dried flask, mix Formic acid (10 mL) and Acetic anhydride (5 mL). Stir

at 55°C for 2 hours to generate the mixed anhydride (

). Cool to 0°C.

Addition: Dissolve 2-Amino-5-methylhex-4-enoic acid (1.43 g, 10 mmol) in minimal dry THF.

Add dropwise to the cold mixed anhydride solution.

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by

TLC (Mobile phase:

-Butanol/Acetic Acid/Water 4:1:1). The ninhydrin stain should disappear (loss of free amine).

Quenching: Cool to 0°C and add ice water (20 mL) to hydrolyze excess anhydride.
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Extraction: Evaporate THF under reduced pressure. Extract the aqueous residue with Ethyl

Acetate (

mL).

Purification: Wash combined organics with brine, dry over

, and concentrate. Recrystallize from Ethyl Acetate/Hexane to yield white crystals.

Visualization: Synthesis Pathway[1]
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Figure 1: Reaction pathway for the selective N-formylation of the unsaturated amino acid

precursor using a mixed anhydride strategy.

Applications & Biological Logic[3]
Conformational Probes in Drug Design
The target compound serves as a rigidified leucine analog. In drug development, replacing a

flexible Leucine residue with 2-Formamido-5-methylhex-4-enoic acid in a peptide sequence

restricts the rotation of the side chain (

and

angles).

Hypothesis: If the biological activity increases upon substitution, the bioactive conformation

requires the specific rotamer stabilized by the double bond.

Mechanism: The
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carbons at C4 and C5 force the terminal methyl groups into a specific plane, reducing the
"entropic cost" of binding to a receptor.

Chemotactic Signaling
-formyl peptides (like fMLP) are primary signals used by the innate immune system to detect
bacteria.

Application: Researchers use analogs like 2-Formamido-5-methylhex-4-enoic acid to

synthesize "Dehydro-fMLP."

Utility: These analogs often exhibit altered resistance to enzymatic degradation (proteolysis)

while maintaining receptor affinity, making them superior probes for studying neutrophil

activation.

Visualization: Chemotactic Peptide Workflow
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Figure 2: Experimental workflow for utilizing the target compound in the synthesis of protease-

resistant chemotactic peptide analogs.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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